1-(Naphthalen-2-yl)propan-1-ol
Overview
Description
1-(Naphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C13H14O. It is a derivative of naphthalene, characterized by the presence of a propanol group attached to the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with diethylzinc in the presence of a catalyst. The reaction typically proceeds under an inert atmosphere, such as nitrogen, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For instance, the reaction of 2-naphthaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, can yield the desired product. This method is favored for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents or sulfonyl chlorides under controlled conditions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)propan-1-one.
Reduction: this compound.
Substitution: Derivatives with substituted functional groups at the hydroxyl position.
Scientific Research Applications
1-(Naphthalen-2-yl)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)propan-1-one: An oxidized form of 1-(Naphthalen-2-yl)propan-1-ol, used in similar applications but with different reactivity.
2-(Naphthalen-1-yl)propan-1-ol: A structural isomer with the hydroxyl group attached to a different position on the naphthalene ring.
1-(Naphthalen-2-yl)ethanol: A related compound with a shorter carbon chain, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXCXXVEPTSQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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